molecular formula C12H9BO3 B3028129 Dibenzo[B,D]furan-1-ylboronic acid CAS No. 162607-19-4

Dibenzo[B,D]furan-1-ylboronic acid

Cat. No.: B3028129
CAS No.: 162607-19-4
M. Wt: 212.01 g/mol
InChI Key: JOFBTOVNZIUWPX-UHFFFAOYSA-N
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Description

Significance and Versatility in Modern Organic Chemistry

The primary significance of dibenzo[b,d]furan-1-ylboronic acid lies in its utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.com This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simpler precursors. chemimpex.com The dibenzofuran (B1670420) moiety within the molecule provides a rigid and planar scaffold, which can influence the electronic and photophysical properties of the resulting products.

The versatility of this compound extends to its application in the synthesis of a wide range of organic materials. It is a key intermediate in the development of materials for organic light-emitting diodes (OLEDs), pharmaceuticals, and agrochemicals. chemimpex.comgouv.ne Its ability to form stable boronate esters through reactions with various electrophiles further enhances its synthetic utility.

Role as a Key Building Block in Complex Molecular Architectures

As a building block, this compound provides a pre-formed dibenzofuran unit that can be incorporated into larger, more complex molecular frameworks. chemimpex.comaablocks.com This is particularly advantageous in the synthesis of molecules with specific electronic or biological functions. researchgate.net For instance, its use in the preparation of substituted dibenzofuran derivatives is crucial for developing new therapeutic agents and advanced materials.

The compound's ability to participate in various coupling reactions, including Suzuki, Stille, and Chan-Lam couplings, allows for the precise and efficient construction of intricate three-dimensional structures. aablocks.com This has made it an indispensable tool for researchers aiming to design and synthesize novel compounds with tailored properties for a variety of applications, from drug discovery to materials science. chemimpex.comresearchgate.net

Detailed Research Findings

Recent research has further illuminated the diverse applications of this compound. In the field of organic electronics, it is used as a reagent in the synthesis of materials for organic electroluminescent devices. chemicalbook.com Studies have shown that its incorporation into these materials can lead to high glass transition temperatures and excellent charge transport abilities. chemicalbook.com

In medicinal chemistry, the boronic acid functionality is of particular interest. Boronic acids can form reversible covalent bonds with biomolecules, a property that is being explored for the targeted delivery of drugs. chemimpex.comresearchgate.net While specific applications for this compound in this area are still under investigation, the broader class of boronic acids shows promise in the development of inhibitors for enzymes like serine proteases. aablocks.com

The synthesis of complex molecules using this building block often involves a multi-step process. A common route begins with the conversion of 1-bromodibenzofuran (B8490) to the corresponding boronic acid derivative. chemicalbook.com This is then followed by a series of coupling reactions to introduce other functional groups and build up the final molecular structure. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

PropertyValue
CAS Number 162607-19-4
Molecular Formula C₁₂H₉BO₃
Molecular Weight 212.01 g/mol
Appearance White to almost white crystalline powder
Purity Typically ≥ 97% or ≥ 98%
Storage Temperature 2 - 8 °C

Data sourced from multiple chemical suppliers and databases. chemimpex.comsigmaaldrich.com

Properties

IUPAC Name

dibenzofuran-1-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBTOVNZIUWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3OC2=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306837
Record name B-1-Dibenzofuranylboronic acid
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Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-19-4
Record name B-1-Dibenzofuranylboronic acid
Source CAS Common Chemistry
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Record name B-1-Dibenzofuranylboronic acid
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Record name Dibenzofuran-1-boronic Acid (contains varying amounts of Anhydride)
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Synthetic Methodologies for Dibenzo B,d Furan 1 Ylboronic Acid

Metal-Catalyzed Borylation Strategies

Metal-catalyzed reactions, particularly those employing palladium and other transition metals, represent a powerful approach for the formation of carbon-boron bonds.

A widely utilized method for synthesizing arylboronic acids and their esters is the palladium-catalyzed Miyaura borylation. beilstein-journals.orgmdpi.com This reaction involves the cross-coupling of a halogenated dibenzofuran (B1670420), such as 1-bromodibenzofuran (B8490), with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgmdpi.comresearchgate.net

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)₂, in the presence of a base like potassium acetate (B1210297) (KOAc). researchgate.net The process is generally carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net This method is valued for its high functional group tolerance, allowing for the synthesis of a diverse range of boronic esters. beilstein-journals.orgresearchgate.net The resulting boronic ester can then be hydrolyzed to yield the desired dibenzo[b,d]furan-1-ylboronic acid.

A notable advancement in this area is the development of solid-state mechanochemical methods. These solvent-free approaches can significantly reduce reaction times and simplify the experimental setup, offering a more sustainable alternative to traditional solution-based protocols. beilstein-journals.org

Table 1: Palladium-Catalyzed Borylation of Aryl Halides

Catalyst SystemReagentsConditionsKey Advantages
PdCl₂(dppf)₂Bis(pinacolato)diboron, KOAcDMSO, 80°CHigh functional group tolerance
Pd(OAc)₂/PCy₃Aryl triflatesRoom temperatureMild reaction conditions
Ball Milling (Mechanochemistry)Bis(pinacolato)diboronSolvent-free, 10 minRapid, sustainable

This table provides a summary of various palladium-catalyzed borylation methods.

Direct C-H borylation has emerged as a highly efficient and atom-economical strategy for the synthesis of arylboronic acids. rsc.orgrsc.org This approach avoids the pre-functionalization required in C-X borylation methods. Iridium-based catalysts are particularly effective for this transformation, demonstrating high reactivity and selectivity. rsc.orgorganic-chemistry.org

The regioselectivity of C-H borylation is often governed by steric factors, but the use of directing groups can control the site of borylation. rsc.org Recent research has also explored the use of more earth-abundant metals like iron for C-H borylation, often employing photochemical methods to promote the reaction. nih.gov

Lithium-Halogen Exchange and Trapping with Borate (B1201080) Esters

The lithium-halogen exchange reaction is a classic and effective method for preparing organoboronic acids from aryl halides. mdpi.com

A common and direct route to this compound involves a two-step process starting from 1-bromodibenzofuran. nih.gov The first step is a lithium-halogen exchange, where 1-bromodibenzofuran is treated with an organolithium reagent, typically n-butyllithium, at low temperatures (-78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

This generates a highly reactive aryllithium intermediate. In the second step, this intermediate is trapped by an electrophilic boron reagent, such as trimethyl borate or triisopropyl borate. chemicalbook.com The reaction mixture is then allowed to warm to room temperature, followed by an acidic workup to hydrolyze the resulting borate ester and afford the final product, this compound. This method is known for its high yields, often around 80%. chemicalbook.com

Table 2: Synthesis of Dibenzofuran-1-ylboronic Acid via Lithium-Halogen Exchange

Starting MaterialReagentsSolventTemperatureYield
1-Bromodibenzofuran1) n-Butyllithium 2) Trimethyl borateTetrahydrofuran (THF)-78°C to Room Temp.~80%

This table outlines the typical reaction conditions for the synthesis of this compound from 1-bromodibenzofuran.

Emerging and Sustainable Synthetic Approaches

The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. In the context of boronic acid synthesis, several innovative approaches are gaining traction.

Mechanochemistry, or ball milling, offers a solvent-free alternative for palladium-catalyzed borylations, significantly reducing waste and reaction times. beilstein-journals.org Another area of development is the use of earth-abundant metal catalysts, such as iron, to replace precious metals like palladium and iridium. nih.gov These iron-catalyzed reactions can often be promoted by light, representing a green photochemical approach. nih.gov

Furthermore, advancements in one-pot procedures, where multiple reaction steps are carried out in the same vessel, are streamlining the synthesis of complex molecules derived from boronic acids. researchgate.net For instance, a one-pot borylation/Suzuki-Miyaura cross-coupling reaction allows for the direct synthesis of biaryl compounds from aryl halides without the need to isolate the boronic ester intermediate. researchgate.net These emerging strategies hold great promise for the future of sustainable chemical manufacturing.

Reactivity and Derivatization of Dibenzo B,d Furan 1 Ylboronic Acid

Advanced Applications in Cross-Coupling Reactions

Dibenzo[b,d]furan-1-ylboronic acid is a key reagent in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura and Hartwig-Buchwald coupling reactions, which are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org this compound serves as the organoborane component in these reactions, contributing the dibenzofuran (B1670420) moiety to the final product.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organoborane, in this case, this compound, reacts with the palladium(II) intermediate. This step is often facilitated by a base, which activates the boronic acid. libretexts.org

Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The scope of the Suzuki-Miyaura reaction using this compound is broad, allowing for the coupling with a variety of aryl and heteroaryl halides. This versatility makes it a valuable tool for the synthesis of complex molecules, including those with applications in materials science and pharmaceuticals. organic-chemistry.org

A significant application of this compound in Suzuki-Miyaura coupling is the synthesis of conjugated systems. These systems, characterized by alternating single and multiple bonds, are of great interest for their electronic and photophysical properties, making them essential components in organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.com

By coupling this compound with various aryl or vinyl halides, extended π-conjugated systems incorporating the rigid and electron-rich dibenzofuran core can be constructed. libretexts.org This allows for the fine-tuning of the electronic properties of the resulting materials. For instance, the incorporation of dibenzofuran derivatives has been shown to enhance the luminescent efficiency and stability of OLEDs.

Table 1: Examples of Conjugated Systems Synthesized via Suzuki-Miyaura Coupling

Aryl Halide PartnerResulting Conjugated SystemPotential Application
1-Bromo-4-vinylbenzene1-(4-Vinylphenyl)dibenzo[b,d]furanOrganic Electronics
4,4'-Dibromo-1,1'-biphenyl1,1'-(Biphenyl-4,4'-diyl)bis(dibenzo[b,d]furan)OLED Materials
2-Bromo-9,9-dimethyl-9H-fluorene1-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furanHole-Transporting Materials

In Suzuki-Miyaura reactions, regioselectivity refers to the control over which position on a molecule reacts, while stereoselectivity pertains to the control over the spatial arrangement of the newly formed bond. When using this compound, the reaction is inherently regioselective, as the coupling occurs at the 1-position of the dibenzofuran ring where the boronic acid group is located. ambeed.com

Stereoselectivity becomes a critical factor when the coupling partner, such as a substituted vinyl halide, has stereoisomers. The Suzuki-Miyaura reaction is known for its ability to proceed with retention of configuration of the vinyl partner. nih.gov This means that if the starting vinyl halide is, for example, the (E)-isomer, the resulting product will also have the (E)-configuration at the double bond. youtube.com This stereochemical fidelity is crucial for the synthesis of molecules where the three-dimensional structure is critical for its function. The development of ligand-controlled regiodivergent Suzuki-Miyaura couplings has further expanded the ability to selectively form different constitutional isomers from a single starting material. nih.gov

The choice of ligand and palladium precatalyst is crucial for the success and efficiency of Suzuki-Miyaura reactions involving this compound. Ligands play a key role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. libretexts.orgnih.gov

For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands, like those from the XPhos family, has proven to be highly effective. organic-chemistry.orgnih.govresearchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Catalyst optimization also involves selecting the appropriate palladium source and base. Preformed palladium catalysts, such as XPhos precatalysts, can offer higher activity and reproducibility compared to generating the active catalyst in situ. organic-chemistry.orgnih.gov The choice of base is also critical for activating the boronic acid without promoting unwanted side reactions. organic-chemistry.orgnih.gov

Table 2: Common Ligands and Catalysts for Suzuki-Miyaura Coupling

Ligand/CatalystDescriptionTypical Application
Tetrakis(triphenylphosphine)palladium(0)A common and versatile palladium(0) catalyst.General Suzuki-Miyaura couplings.
XPhosA bulky and electron-rich biarylphosphine ligand.Coupling of sterically hindered substrates and aryl chlorides.
Pd-PEPPSI-IPrA palladium-N-heterocyclic carbene (NHC) precatalyst.Highly active for cross-coupling of amides. researchgate.net
(η⁵-Cp)Pd(L)(Cl)Cyclopentadienyl-ligated palladium precatalysts.Investigated for their catalytic activity in Suzuki-Miyaura reactions. beilstein-journals.org

Beyond carbon-carbon bond formation, this compound can be a precursor to derivatives used in carbon-nitrogen (C-N) bond-forming reactions, such as the Hartwig-Buchwald amination. While the boronic acid itself is not the direct coupling partner in this reaction, the dibenzofuran moiety can be incorporated into molecules that subsequently undergo C-N coupling. chemicalbook.com

In a typical synthetic sequence, the dibenzofuran unit is first introduced via a Suzuki-Miyaura coupling. The resulting product, now containing the dibenzofuran scaffold, may possess a halide or triflate group at another position. This functional group can then participate in a Hartwig-Buchwald amination with an amine to form a new C-N bond. chemicalbook.com This two-step process allows for the modular synthesis of complex molecules containing both dibenzofuran and amino functionalities. These structures are often explored for their applications in electronic materials. chemicalbook.com

Suzuki-Miyaura Cross-Coupling: Mechanistic Insights and Scope

Boronate Ester Formation and Reactivity Modulation

This compound can be readily converted into boronate esters through reaction with diols, such as pinacol. organic-chemistry.org This transformation is often performed to modify the reactivity and stability of the organoboron species. Boronate esters are generally more stable and less prone to protodeboronation (cleavage of the C-B bond by a proton source) than their corresponding boronic acids. organic-chemistry.org

The formation of boronate esters can also influence the reaction kinetics and selectivity in cross-coupling reactions. mpg.de The steric and electronic properties of the diol used to form the ester can be varied to fine-tune the reactivity of the boron reagent. For example, the use of bulkier diols can sometimes lead to higher selectivity in certain coupling reactions. The reversible nature of boronate ester formation with certain diols can also be exploited in dynamic covalent chemistry and the construction of responsive supramolecular systems. mpg.denih.gov

Applications of Dibenzo B,d Furan 1 Ylboronic Acid in Organic Synthesis

Construction of Complex Organic Molecules

Dibenzo[b,d]furan-1-ylboronic acid serves as a pivotal reagent in the synthesis of elaborate organic molecules. chemimpex.com Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemimpex.com The ability of this compound to form stable boronate esters enhances its effectiveness in these reactions, allowing for the creation of diverse and complex chemical entities. chemimpex.com This reactivity is fundamental to building sophisticated molecular frameworks from simpler precursors.

The structural characteristics of this compound, particularly its rigid and planar dibenzofuran (B1670420) core, provide a well-defined scaffold upon which to construct larger molecules. This rigidity is often a desirable trait in the design of functional organic materials and complex bioactive molecules.

Synthesis of Biaryl and Polyaromatic Systems

The synthesis of biaryl and polyaromatic systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. This compound is an effective participant in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce these aromatic structures.

The dibenzofuran unit itself is a key component in many polyaromatic systems, and the boronic acid functionality at the 1-position provides a reactive handle for further extension and elaboration of the aromatic framework. This allows for the controlled and predictable assembly of large, conjugated systems with tailored electronic and photophysical properties.

Development of Pharmaceutical Precursors and Agrochemical Intermediates

The versatility of this compound extends to the synthesis of precursors for pharmaceuticals and agrochemicals. chemimpex.com The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The ability to use this compound in coupling reactions facilitates the synthesis of a wide array of substituted dibenzofuran derivatives.

This allows for the systematic exploration of structure-activity relationships, a critical process in the discovery and optimization of new drug candidates and agrochemicals. By modifying the groups attached to the dibenzofuran core, chemists can fine-tune the biological properties of the resulting molecules.

Specific Case Studies in Target-Oriented Synthesis

The practical utility of this compound is best illustrated through its application in the synthesis of specific, complex target molecules.

Synthesis of Dibenzo[g,p]chrysene Compounds

Dibenzo[g,p]chrysene (DBC) derivatives are a class of polycyclic aromatic hydrocarbons that have attracted considerable interest for their potential applications in electronic and optoelectronic devices. researchgate.net this compound has been utilized as a key intermediate in the synthesis of these complex structures. chemicalbook.com For instance, it can be used in Suzuki coupling reactions to introduce the dibenzofuran moiety into a larger polycyclic framework, ultimately leading to the formation of DBC compounds with desirable charge transport properties. chemicalbook.com

Reactant 1Reactant 2ProductApplication of Product
This compoundHalogenated aromatic compoundDibenzo[g,p]chrysene derivativeOrganic electroluminescent devices chemicalbook.com

Synthesis of Naphthofuran Derivatives

Naphthofurans are another class of heterocyclic compounds with significant biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netbeilstein-journals.org While direct synthesis of naphthofuran derivatives using this compound is not the primary route, the principles of using boronic acids in coupling reactions are central to building such fused ring systems. The synthesis of various naphtho[2,1-b]furan (B1199300) derivatives often involves the construction of the furan (B31954) ring onto a naphthalene (B1677914) core, and subsequent functionalization can be achieved through methods analogous to those used with this compound. researchgate.netresearchgate.net

Starting MaterialKey TransformationResulting Derivative
2-Hydroxy-1-naphthaldehydeCyclization with appropriate reagentsNaphtho[2,1-b]furan core structure
Ethyl naphtho[2,1-b]furo-2-carboxylateHydrazinolysisNaphtho[2,1-b]furan-2-carbohydrazide

Synthesis of Advanced Atropisomeric Biphenyl (B1667301) Derivatives

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of atropisomeric biphenyls is a challenging yet important area of research, as these molecules can exhibit unique chiral properties. The Suzuki-Miyaura coupling reaction, a key application of boronic acids like this compound, is a powerful tool for the synthesis of sterically hindered biphenyls that can exhibit atropisomerism. The controlled coupling of this compound with a suitably substituted aryl halide can lead to the formation of atropisomeric biphenyl derivatives, where the dibenzofuran unit contributes to the steric hindrance necessary to prevent free rotation.

Boronic AcidAryl HalideCoupling MethodProduct Type
This compoundSterically hindered aryl halideSuzuki-Miyaura CouplingAtropisomeric biphenyl derivative

Contribution to Advanced Materials Science

Applications in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

The unique electronic characteristics and structural stability of the dibenzofuran (B1670420) moiety make Dibenzo[b,d]furan-1-ylboronic acid a valuable component in the development of materials for organic electronics, especially for OLEDs.

This compound is primarily used as a reagent for synthesizing more complex organic molecules that form the active layers of OLEDs. made-in-china.com Its most significant role is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. In this context, the boronic acid group reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

This reactivity allows chemists to precisely insert the dibenzofuran unit into larger molecular architectures, such as those used for host materials or emitting layers in OLED devices. echemi.comechemi.com The compound is therefore considered a key intermediate and building block for a variety of organic electronic materials. echemi.com

The dibenzofuran core is instrumental in designing materials with superior electronic properties essential for efficient OLED performance. The rigid and planar nature of the dibenzofuran structure promotes orderly molecular packing in thin films. This structural organization is crucial for facilitating efficient intermolecular charge transport (both holes and electrons).

Research into dibenzofuran-based materials demonstrates their utility in creating hole transport materials (HTMs). mdpi.comresearchgate.net Key attributes imparted by the dibenzofuran unit include:

High Thermal Stability: The rigid structure contributes to a high glass transition temperature, ensuring the morphological stability of the material under the heat generated during device operation. mdpi.com

Good Hole Mobility: The planarity of the dibenzofuran system can enhance π-conjugation and intramolecular charge delocalization when incorporated into larger molecules, which is beneficial for accelerating hole transport. mdpi.comresearchgate.net

By serving as a foundational building block, this compound enables the construction of stable and efficient charge-transporting materials, contributing directly to the improved performance and longevity of OLED devices.

Fabrication of Advanced Pore Transport Materials

Boronic acids are foundational monomers for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with highly ordered structures. rsc.orgbiu.ac.il These materials are created through condensation polymerization reactions, and the use of boronic acid building blocks was one of the first methods to successfully produce COFs. rsc.org

The synthesis typically involves the self-condensation of boronic acids or their condensation with polyol linkers (like 2,3,6,7,10,11-hexahydroxytriphenylene) to form robust boronate ester linkages. This process creates a porous network with a well-defined, periodic structure. As a member of this chemical family, this compound is a potential building block for designing such functional porous materials. The incorporation of its rigid dibenzofuran unit could impart specific electronic and photophysical properties to the resulting COF, making it suitable for applications in catalysis, gas storage, or as a porous support in electronic devices.

Development of Photosensitizers

Photosensitizers are molecules that produce reactive oxygen species (ROS) upon activation by light, a process central to applications like photodynamic therapy (PDT) for cancer treatment. nih.govwindows.net The development of new, effective photosensitizers is a major research goal. Boron-containing compounds, particularly boron-dipyrromethene (BODIPY) dyes, are recognized as a promising class of photosensitizers due to their excellent ability to generate singlet oxygen. rsc.orgscispace.com

This compound serves as a versatile precursor in the synthesis of novel, complex molecules designed for such applications. Research has shown that the compound can be used via Suzuki-Miyaura coupling to create new anticancer agents that exhibit significant cytotoxicity. By incorporating the dibenzofuran moiety, developers can tune the photophysical properties of a larger molecule, potentially enhancing its ability to absorb light in the therapeutic window (650–900 nm) and efficiently generate cytotoxic ROS. scispace.com The boronic acid function provides the synthetic handle needed to integrate the stable, electron-rich dibenzofuran unit into advanced photosensitizer designs.

Impact on Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Targeted Drug Candidatesnih.govmolecularcloud.org

Dibenzo[b,d]furan-1-ylboronic acid serves as a crucial intermediate in the synthesis of complex, biologically active molecules. chemimpex.com Its structure is particularly amenable to modifications through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows medicinal chemists to systematically build a library of derivative compounds where the dibenzofuran (B1670420) scaffold is combined with other molecular fragments to optimize binding to specific biological targets, enhance efficacy, and reduce side effects. nih.gov

A key feature driving the use of boronic acids in drug design is their ability to form stable, yet reversible, covalent bonds with nucleophiles present in biomolecules. nih.govresearchgate.net The boron atom in this compound acts as a Lewis acid, readily interacting with Lewis bases like the hydroxyl groups of sugars or specific amino acid residues. molecularcloud.orgresearchgate.net

This functionality is particularly effective in binding to molecules containing 1,2- or 1,3-diol functionalities, such as those found in saccharides and glycoproteins on cell surfaces. nih.govresearchgate.net The interaction results in the formation of a cyclic boronate ester, a reversible bond whose stability can be influenced by pH. researchgate.net Furthermore, boronic acids can form complexes with the hydroxyl groups of serine or threonine residues within the active sites of enzymes. nih.govnih.gov This interaction forms a tetrahedral boronate adduct that can mimic the transition state of an enzymatic reaction, leading to potent and specific inhibition. nih.gov The reversible nature of this bond is advantageous, potentially leading to improved safety profiles compared to irreversible inhibitors. researchgate.netnih.gov

Derivatives of this compound are actively being investigated for their potential as anti-cancer agents. The strategy often involves using the boronic acid moiety as a "warhead" to target cancer cells. One approach exploits the fact that many cancer cells overexpress sialic acids on their surface; the boronic acid can selectively bind to these sugar molecules, concentrating the therapeutic agent at the tumor site. nih.govnih.gov

Moreover, the success of the boronic acid-containing drug Bortezomib (Velcade®) has spurred significant research into other boron-containing compounds for cancer treatment. rsc.orgmdpi.com Bortezomib functions as a proteasome inhibitor, where its boronic acid group forms a complex with a threonine residue in the proteasome's active site, leading to cancer cell apoptosis. nih.gov Research into boronic chalcones has shown that incorporating a boronic acid group can significantly enhance cytotoxic activity against cancer cell lines. mdpi.com These principles guide the design of novel drug candidates based on the this compound scaffold for various cancer therapies. nih.gov

Development of Enzyme Inhibitors (e.g., xCT Inhibitor Candidates)mdpi.com

The ability of the boronic acid group to act as a potent, reversible inhibitor of enzymes, particularly serine and threonine proteases, is a cornerstone of its application in drug discovery. nih.govnih.govnih.gov By forming a covalent adduct with a key nucleophilic amino acid in an enzyme's active site, boronic acid-containing molecules can effectively block the enzyme's function. nih.govnih.gov This mechanism has been successfully used to develop inhibitors for various enzyme classes. nih.gov Dipeptidyl boronic acids, for instance, have been synthesized as highly potent proteasome inhibitors, with some showing greater activity than the approved drug bortezomib. nih.gov

While the this compound scaffold is a candidate for developing various enzyme inhibitors, specific research identifying it as a direct precursor for xCT inhibitor candidates is not prominently featured in the reviewed literature. However, its established role as a building block for bioactive compounds makes it a plausible starting point for such investigations.

Strategies for Enhancing Drug Efficacy and Selectivity through Boronic Acid Incorporationnih.gov

Incorporating a boronic acid group, such as in this compound derivatives, offers several strategic advantages for improving drug efficacy and selectivity. nih.gov

Targeted Binding: The boronic acid's affinity for diol groups allows for targeting cells with high concentrations of specific glycoproteins or saccharides on their surface, such as the sialic acids prevalent on cancer cells. nih.govnih.gov This can increase the drug's concentration at the site of action while minimizing exposure to healthy tissues.

Increased Potency: The formation of a reversible covalent bond with a target enzyme can lead to significantly higher potency and lower dissociation rates compared to non-covalent inhibitors. nih.gov This is because the boronic acid forms a stable complex with the active site, as seen in the proteasome inhibitor bortezomib. nih.gov

Prodrug Approach: Boronic acids can be incorporated into prodrugs designed for activation within specific microenvironments. For example, a prodrug could be engineered to release its active form in the presence of high levels of reactive oxygen species (ROS), which are often found in tumor tissues. nih.gov

Table 1: Research Findings on this compound in Medicinal Chemistry

Area of Research Key Finding Mechanism/Application Reference
Drug Candidate Synthesis Serves as a versatile building block. Used in Suzuki-Miyaura cross-coupling to create complex molecules and pharmaceutical intermediates.
Biomolecule Binding Forms reversible covalent bonds with biomolecules. The boronic acid group interacts with diols (sugars) and hydroxyls of amino acids (serine, threonine) to form boronate esters. nih.govresearchgate.netnih.gov
Cancer Therapy Derivatives are explored as potential anti-cancer agents. Enables targeting of cancer cells via binding to overexpressed sialic acids and inhibition of key enzymes like the proteasome. nih.govnih.gov
Enzyme Inhibition The boronic acid group is an effective pharmacophore for enzyme inhibition. Forms a tetrahedral complex with nucleophilic residues in the enzyme active site, blocking its function. nih.govnih.gov
Drug Efficacy Incorporation of boronic acid can enhance selectivity and potency. Enables targeted delivery, stronger binding to targets, and prodrug strategies. nih.govnih.gov

Role in Bioconjugation Techniques

Facilitation of Biomolecule Attachment to Surfaces

One of the key applications of boronic acid derivatives in bioconjugation is the immobilization of biomolecules onto various surfaces. This process, known as surface functionalization, is fundamental to the creation of biosensors, microarrays, and biocompatible materials. Aryl boronic acids are particularly well-suited for this purpose.

The general strategy involves modifying a surface—such as a gold nanoparticle, a polymer membrane, or a silicon chip—with a layer of molecules containing boronic acid groups. frontiersin.orgresearchgate.net Dibenzo[b,d]furan-1-ylboronic acid can serve as such a molecule. Once the surface is functionalized, biomolecules containing accessible diol groups can be introduced. The boronic acid groups on the surface react with the diols on the biomolecules, forming stable boronate ester linkages and effectively tethering the biomolecules to the surface. frontiersin.org

This method offers several advantages:

Specificity: The reaction is highly specific to 1,2- and 1,3-cis-diols, which are prevalent in saccharides. researchgate.net

Controlled Orientation: The rigid nature of the dibenzofuran (B1670420) backbone can help control the orientation of the immobilized biomolecule, which is crucial for maintaining its biological activity.

Reversibility: The boronate ester bond can be cleaved under specific conditions (e.g., changes in pH), allowing for the regeneration of the surface or the controlled release of the biomolecule.

While specific research detailing the use of this compound for surface functionalization is emerging, the established principles of boronic acid chemistry provide a strong foundation for its application in this area. frontiersin.orgnih.gov

Relevance in Diagnostics and Therapeutic Applications

The ability of this compound to interact with biomolecules makes it a compound of interest for both diagnostic and therapeutic purposes.

In Diagnostics: The specific binding of boronic acids to sugars forms the basis for a wide array of diagnostic systems. mdpi.com For instance, changes in glycan (sugar chain) expression on cell surfaces are associated with various diseases, including cancer. researchgate.net Sialic acid, a sugar moiety often overexpressed on cancer cells, can be targeted by boronic acids. researchgate.net Therefore, this compound, when conjugated to a fluorescent dye or a nanoparticle, could be used as a probe for selectively labeling and imaging cancerous cells. frontiersin.orgresearchgate.net

Furthermore, boronic acid-based electrochemical biosensors are employed for the sensitive detection of glycoproteins and other biomarkers in clinical samples. mdpi.com The dibenzofuran component of the molecule could potentially enhance the sensitivity of such sensors through its electronic properties.

In Therapeutic Applications: Research has shown that derivatives of the dibenzo[b,d]furan scaffold possess significant biological activity. Studies have identified certain dibenzofuran derivatives as potent inhibitors of specific kinases, which are enzymes that play a crucial role in cell signaling pathways related to cancer. This suggests that this compound could serve as a building block or a lead compound in the development of novel anticancer agents.

Additionally, some aryl-organoboron compounds are being explored for their therapeutic effects in areas like wound healing, attributed to their potential anti-inflammatory and antioxidant properties. mdpi.com The unique chemical structure of this compound makes it a candidate for investigation in these and other therapeutic contexts.

Environmental Chemistry Applications

Development of Sensors for Environmental Pollutants

The boronic acid functional group is a versatile component in the design of fluorescent sensors. rsc.org Boronic acids can act as Lewis acids, enabling them to reversibly bind with nucleophiles such as fluoride (B91410) ions and diols. rsc.org This interaction can lead to significant changes in the fluorescence properties of the molecule, forming the basis for a sensor. rsc.orgnih.gov

Research into boronic acid-based sensors has demonstrated their utility in detecting a range of analytes, including carbohydrates, catecholamines, and various ions. rsc.org For instance, the interaction of a boronic acid with a target analyte can alter the electronic properties of an attached fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. rsc.org The dibenzofuran (B1670420) moiety within Dibenzo[b,d]furan-1-ylboronic acid is itself fluorescent, which could potentially be modulated by the binding of an environmental pollutant to the boronic acid group.

While specific studies on the use of this compound for sensing environmental pollutants are not extensively documented, the principles of boronic acid chemistry suggest its potential. For example, the development of fluorescent probes for the detection of fluoride, a common environmental and industrial pollutant, has been achieved using other boronic acid derivatives. rsc.org The interaction between the boronic acid and fluoride ions alters the electronic structure of the sensor molecule, resulting in a detectable change in fluorescence. rsc.org Similarly, the potential for detecting heavy metal ions, which are significant environmental contaminants, using fluorescent sensors is an active area of research.

Table 1: Potential Analytes for Boronic Acid-Based Sensors

Analyte CategorySpecific ExamplesPrinciple of Detection
AnionsFluoride, CyanideLewis acid-base interaction with the boronic acid group, leading to a change in fluorescence. rsc.orgrsc.org
Diol-containing compoundsCatechols, SugarsReversible covalent bond formation to create cyclic esters, altering the electronic properties of the sensor. rsc.org
Heavy Metal IonsMercury(II), Cadmium(II), Lead(II)Chelation with functional groups on the sensor, potentially including the boronic acid moiety, causing a fluorescence response.

Strategies for Environmental Remediation

Dibenzofurans and their halogenated derivatives, such as polybrominated dibenzofurans (PBDFs), are recognized as persistent organic pollutants. nih.gov These compounds can be generated from industrial processes and the incineration of waste containing brominated flame retardants. nih.gov Their persistence and potential toxicity necessitate the development of effective remediation strategies.

While the direct application of this compound in remediation has not been detailed in available research, the study of dibenzofuran degradation provides a basis for potential strategies. One promising approach is bioremediation, which utilizes microorganisms to break down pollutants. Research has identified bacterial strains, such as Sphingomonas sp., that can cometabolically degrade dibenzofuran. nih.gov This process involves the initial dioxygenation of the dibenzofuran ring, leading to its cleavage and eventual mineralization. nih.gov

Another potential avenue for remediation is through advanced oxidation processes. The catalytic properties of organoboron compounds are well-documented in organic synthesis. nih.gov While not specifically demonstrated for this compound in an environmental context, the development of catalysts for the degradation of persistent organic pollutants is a significant area of research. Nanomaterials, for instance, are being explored for the eradication of emerging contaminants like brominated flame retardants. dntb.gov.ua The unique electronic properties of the dibenzofuran scaffold could potentially be harnessed in the design of novel catalysts for environmental applications.

Computational and Theoretical Investigations of Dibenzo B,d Furan 1 Ylboronic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Dibenzo[b,d]furan-1-ylboronic acid. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

The reactivity of boronic acids is closely linked to the Lewis acidity of the boron atom and the electronic nature of the aromatic scaffold. In this compound, the dibenzofuran (B1670420) moiety acts as an electron-donating group, which influences the properties of the boronic acid group. The ability of the boron atom to accept a pair of electrons is fundamental to its role in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.org

Quantum chemical calculations can model the transition states of reactions involving this compound, providing insights into the reaction barriers and kinetics. For instance, in the Suzuki-Miyaura coupling, theoretical studies can help understand the mechanism of transmetalation, a key step where the organic group is transferred from boron to the palladium catalyst. libretexts.orgnih.gov These studies often reveal that the reaction proceeds through a palladium-ate complex, and the energy barrier for this step can be influenced by the choice of base, solvent, and ligands on the palladium catalyst. fujifilm.com

Furthermore, spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can be calculated and compared with experimental data to validate the computed structures and electronic properties. bldpharm.com

Table 1: Calculated Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₂H₉BO₃-
Molecular Weight212.01 g/mol -
Melting Point286-291 °CExperimental
Boiling Point438.5±37.0 °CPredicted
pKa8.04±0.30Predicted

This table presents a combination of experimental and predicted data for this compound and its isomers. chemicalbook.com

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov These methods are crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then scoring these conformations based on a scoring function that estimates the binding affinity.

For boronic acid-containing compounds, a key aspect of their biological activity is the ability of the boron atom to form a reversible covalent bond with serine residues in the active sites of certain enzymes, such as proteases and β-lactamases. nih.gov Molecular docking simulations can model this covalent interaction, providing insights into the binding mode and the specific interactions that stabilize the complex. This is particularly relevant as boronic acids can transition from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state upon binding. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can offer a more accurate description of the covalent docking process. nih.gov In this approach, the region of the system where the bond formation occurs (the ligand and the key active site residues) is treated with a higher level of theory (quantum mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (molecular mechanics). nih.gov

Predictive Analytics for Reaction Pathways and Selectivity

Predictive analytics in chemistry involves the use of computational models and machine learning algorithms to forecast the outcomes of chemical reactions, including reaction pathways, yields, and selectivity. For a versatile building block like this compound, these predictive tools can be invaluable for designing efficient synthetic routes to complex molecules.

The Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, is a well-studied reaction, and a large amount of data is available on its scope and limitations. libretexts.orgnih.gov This data can be used to train machine learning models to predict the success of a given Suzuki coupling reaction based on the structures of the boronic acid and the coupling partner, as well as the reaction conditions (catalyst, base, solvent, temperature).

These predictive models can help chemists to:

Select optimal reaction conditions: By predicting the yield of a reaction under different conditions, chemists can choose the most efficient and cost-effective setup.

Predict regioselectivity and stereoselectivity: In cases where multiple products can be formed, predictive models can help to identify the conditions that favor the formation of the desired isomer. nih.gov

Explore novel reaction pathways: By screening virtual libraries of reactants, these models can suggest new and potentially more efficient synthetic routes.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Dibenzo[B,D]furan-1-ylboronic Acid Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for this compound. chemimpex.com While palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) and bis(tri-tert-butylphosphine)palladium(0), are commonly employed for these transformations, future research is increasingly focused on developing novel catalytic systems. epo.orggoogle.com The goals are to enhance reaction efficiency, reduce costs, and improve the environmental footprint of these processes.

Emerging research avenues include:

Non-Palladium Catalysts: Exploration of catalysts based on more abundant and less expensive metals like nickel, copper, and iron. These alternatives aim to provide comparable or even superior catalytic activity to palladium for specific applications, reducing reliance on precious metals.

Ligand Development: The design of new, sophisticated ligands for palladium and other metal catalysts is crucial. Advanced ligands can increase catalyst stability, improve yields, and allow reactions to proceed under milder conditions (e.g., lower temperatures, use of greener solvents).

Heterogeneous Catalysis: The development of solid-supported catalysts where the catalytic species is anchored to a solid matrix. This approach simplifies catalyst recovery and recycling, a key principle of green chemistry, which is particularly advantageous for industrial-scale synthesis.

Photoredox Catalysis: The use of light to drive cross-coupling reactions offers a powerful and sustainable alternative to traditional thermal methods. Investigating photoredox systems for reactions involving this compound could unlock new reaction pathways and enable transformations that are difficult to achieve with conventional catalysis.

Integration into Flow Chemistry for Enhanced Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. The integration of this compound reactions into flow chemistry setups is a promising area of future research.

Key advantages and research directions include:

Enhanced Safety and Control: Many synthetic reactions, including metal-catalyzed cross-couplings, are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, reducing the risk of thermal runaways.

Improved Efficiency and Yield: The precise control over reaction conditions in a flow system often leads to higher yields, reduced reaction times, and fewer byproducts compared to batch synthesis.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

Multi-step Synthesis: Flow chemistry is ideally suited for telescoping multiple synthetic steps into a single, continuous process without the need for isolating and purifying intermediates. This can significantly streamline the synthesis of complex molecules derived from this compound.

Expansion into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. frontiersin.org The rigid, planar structure of the dibenzofuran (B1670420) core combined with the unique chemical properties of the boronic acid group makes this compound an attractive candidate for designing complex supramolecular architectures. chemimpex.comambeed.com

Future research is expected to focus on:

Reversible Covalent Chemistry: Boronic acids can form reversible covalent bonds with diols. chemimpex.com This property can be exploited to create dynamic self-assembling systems that can respond to external stimuli (e.g., changes in pH or the presence of specific guest molecules).

Host-Guest Systems: The dibenzofuran unit can be incorporated into larger macrocyclic structures designed to selectively bind specific guest molecules. chemimpex.com Research in this area could lead to the development of new sensors, molecular switches, and controlled-release systems.

Functional Materials: Self-assembly of this compound derivatives can be used to construct ordered materials such as liquid crystals, gels, and porous organic frameworks with potential applications in electronics, catalysis, and gas storage. ambeed.com The dynamic nature of the interactions allows for the creation of "smart" materials that can adapt and reconfigure. frontiersin.org

Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Dibenzofuran derivatives have shown promise as biologically active compounds, particularly as kinase inhibitors in the context of cancer research. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. nih.gov

Future SAR studies on derivatives of this compound will likely be more advanced and systematic:

Combinatorial Chemistry: Using this compound as a scaffold, researchers can generate large libraries of derivatives by systematically modifying different parts of the molecule. For example, various functional groups (hydroxyl, amino, halo groups) can be introduced at different positions on the dibenzofuran ring system. nih.gov

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different derivatives will interact with a biological target, such as the active site of an enzyme. This allows for a more rational design of new compounds, prioritizing the synthesis of those most likely to be active.

Bio-isosteric Replacement: This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties. For this compound derivatives, this could involve replacing the boronic acid group itself or other substituents to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. The overarching goal of these advanced SAR studies is to optimize the therapeutic potential of dibenzofuran-based compounds, leading to the development of novel drug candidates with improved efficacy.

Q & A

Q. What are the optimal conditions for synthesizing dibenzo[b,d]furan-1-ylboronic acid via Suzuki-Miyaura coupling?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, PdCl₂(dppf)₂ with bis(pinacolato)diboron in DMF at 105°C for 3 hours can generate boronic ester intermediates, which are subsequently coupled with aryl halides using Pd(PPh₃)₄ in a solvent system of DME/H₂O under basic conditions (e.g., Na₂CO₃) at 70–80°C . Variations in reaction time, catalyst loading, and solvent polarity should be optimized to improve yield and minimize side reactions like protodeboronation.

Q. How can researchers ensure the purity of this compound for sensitive applications?

Purification methods include recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel with gradients of ethyl acetate and hexane. Neutralization titration and NMR analysis are critical for confirming purity (>97%) and structural integrity . For oxygen-sensitive applications, store the compound under inert gas (e.g., N₂ or Ar) at 15°C or below .

Q. What safety protocols are essential when handling this compound?

Key precautions include using gloves (nitrile or neoprene), eye protection, and working in a fume hood to avoid inhalation. The compound may cause skin/eye irritation (H315/H319), and spills should be neutralized with inert absorbents. Always consult safety data sheets (SDS) and adhere to institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How does this compound compare to dibenzo[b,d]thiophene-based boronic acids in Covalent Organic Framework (COF) assembly?

The sulfone groups in dibenzo[b,d]thiophene derivatives enhance dipole-dipole interactions, improving COF crystallinity and stability. In contrast, the oxygen atom in dibenzo[b,d]furan may reduce polarity, potentially lowering framework rigidity. Researchers should evaluate solvent choice (e.g., mesitylene/dioxane) and reaction time to balance crystallinity and porosity .

Q. What analytical techniques are recommended to identify side products in Suzuki-Miyaura reactions involving this boronic acid?

High-resolution mass spectrometry (HRMS) and HPLC-MS can detect protodeboronation byproducts or homocoupling adducts. For structural confirmation, use ¹¹B NMR to monitor boron-containing intermediates and X-ray crystallography (if crystalline derivatives are obtained). Adjusting base strength (e.g., switching from Na₂CO₃ to Cs₂CO₃) may suppress side reactions .

Q. Can this compound serve as a host material in OLEDs?

Yes. Its rigid aromatic structure enhances hole-blocking efficiency in phosphorescent OLEDs. For example, coupling with carbazole via Suzuki reactions produces host materials with high triplet energy levels (~2.8 eV). Device performance (e.g., external quantum efficiency) should be tested using vacuum-deposited layers and compared to commercial hosts like CBP .

Q. How does pH influence the stability of this compound in aqueous solutions?

Under alkaline conditions (pH > 10), boronic acids form boronate esters, enhancing solubility but risking hydrolysis. In acidic media (pH < 4), protodeboronation accelerates. For aqueous-phase reactions (e.g., bioconjugation), maintain pH 7–8 with phosphate buffers and minimize exposure to light/oxygen .

Methodological Considerations

Q. What strategies mitigate boronic acid decomposition during long-term storage?

Lyophilization or storage as a boronate ester (e.g., pinacol ester) reduces degradation. For liquid formulations, add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Periodically validate stability via FT-IR to detect oxidation (broad -OH stretches at 3200–3600 cm⁻¹) .

Q. How to design experiments assessing the electronic effects of this compound in cross-coupling reactions?

Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates. Compare coupling yields with electron-deficient (e.g., 4-nitrophenyl) vs. electron-rich aryl halides. Kinetic studies under controlled temperatures (70–100°C) and catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) provide mechanistic insights .

Data Interpretation and Contradictions

Q. Why do conflicting reports exist on the reactivity of this compound in heterocyclic coupling?

Discrepancies often arise from solvent polarity (DMF vs. THF), which affects boronic acid activation. For example, DMF stabilizes Pd intermediates, favoring coupling with sterically hindered substrates. Reviewers should cross-validate methods using control reactions with standardized substrates (e.g., 4-bromotoluene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.